Mansonone F

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

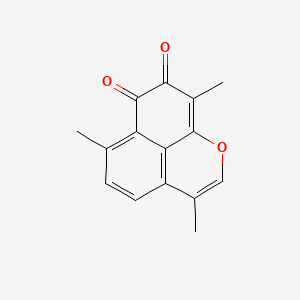

Mansonone F inhibits topoisomerase II. It has cytotoxic and topo inhibitory potencies.

Aplicaciones Científicas De Investigación

Antibacterial Applications

Mansonone F exhibits significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that derivatives of this compound, such as IG1, show strong activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 μg/mL against MRSA strains . The mechanisms of action proposed include the generation of cytotoxic superoxide radicals and the modification of growth-related enzymes through interactions with nucleophiles .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Bacteria | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | MRSA | 0.5 - 2 | |

| IG1 | MRSA | 0.5 - 2 | |

| C6 Analog | Gram-positive bacteria | < Vancomycin |

The limited availability of this compound in nature has led to the development of synthetic analogs, which aim to enhance its bioactivity while overcoming the challenges associated with its extraction and synthesis .

Anticancer Applications

This compound and its derivatives have shown promising results in cancer research, particularly due to their cytotoxic effects on various human tumor cell lines. Studies have demonstrated that specific substitutions in the structure of this compound can significantly enhance its anti-proliferative activity.

Table 2: Cytotoxicity of this compound Derivatives Against Cancer Cell Lines

| Compound | Cell Line Tested | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | HeLa (cervical cancer) | 9.77 | |

| 6a | Various | 2.31 - 20.25 | |

| Etoposide | Various | Control |

The structure-activity relationship (SAR) studies indicate that substitutions at specific positions on the this compound molecule can lead to varying degrees of cytotoxicity, highlighting the importance of chemical modifications in enhancing therapeutic efficacy .

Mechanistic Insights

The precise mechanisms by which this compound exerts its antibacterial and anticancer effects are still under investigation. For antibacterial applications, it is suggested that the compound may disrupt bacterial cell function through oxidative stress mechanisms . In anticancer applications, the inhibition of topoisomerase II has been identified as a critical pathway for its cytotoxic effects, with some derivatives exhibiting up to twenty times greater activity compared to established drugs like Etoposide .

Future Directions and Challenges

Despite the promising applications of this compound, challenges remain regarding its low natural abundance and complex synthesis pathways. Ongoing research aims to develop more efficient synthetic routes for producing this compound analogs with enhanced bioactivity and lower production costs .

Propiedades

Número CAS |

5090-88-0 |

|---|---|

Fórmula molecular |

C15H12O3 |

Peso molecular |

240.25 g/mol |

Nombre IUPAC |

4,8,12-trimethyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),3,5(13),6,8-pentaene-10,11-dione |

InChI |

InChI=1S/C15H12O3/c1-7-4-5-10-8(2)6-18-15-9(3)13(16)14(17)11(7)12(10)15/h4-6H,1-3H3 |

Clave InChI |

WSRLWSPFIOAYST-UHFFFAOYSA-N |

SMILES |

CC1=C2C3=C(C=C1)C(=COC3=C(C(=O)C2=O)C)C |

SMILES canónico |

CC1=C2C3=C(C=C1)C(=COC3=C(C(=O)C2=O)C)C |

Apariencia |

Solid powder |

Key on ui other cas no. |

5090-88-0 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

NSC 113136; NSC-113136; NSC113136; Mansonone F |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.